4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol
Overview
Description
4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol is a chemical compound with the molecular formula C6H5F3N2O and a molecular weight of 178.11 . Its IUPAC name is 4-methyl-6-(trifluoromethyl)pyrimidin-2(1H)-one .
Molecular Structure Analysis
The InChI code for 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol is 1S/C6H5F3N2O/c1-3-2-4(6(7,8)9)11-5(12)10-3/h2H,1H3,(H,10,11,12) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol is stored at room temperature . More specific physical and chemical properties were not found in the web search results.Scientific Research Applications
Material Science
The compound’s ability to form stable monolayers on surfaces like gold (Au) makes it valuable in material science for creating thin films with specific properties .
Neuroprotective Agents
There is research into the compound’s derivatives for their neuroprotective effects. This could lead to the development of treatments for neurodegenerative diseases .
Antibacterial Applications
Studies have shown that certain derivatives of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol exhibit antibacterial properties. This opens up possibilities for its use in creating new antibacterial agents .
Safety and Hazards
Mechanism of Action
Target of Action
The primary targets of the compound 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol are currently unknown. This compound is a relatively new entity and research is ongoing to identify its specific targets and their roles in biological systems .
Mode of Action
It is hypothesized that the compound interacts with its targets through hydrogen bonding, given the presence of a hydroxyl group in its structure .
Biochemical Pathways
As research progresses, it is expected that the compound’s role in various biochemical pathways will be elucidated .
Pharmacokinetics
The compound’s bioavailability, half-life, metabolism, and excretion patterns remain to be determined .
Result of Action
The molecular and cellular effects of 4-Methyl-6-(trifluoromethyl)pyrimidin-2-ol’s action are currently under investigation. Preliminary studies suggest that the compound may have potential applications in proteomics research .
properties
IUPAC Name |
6-methyl-4-(trifluoromethyl)-1H-pyrimidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F3N2O/c1-3-2-4(6(7,8)9)11-5(12)10-3/h2H,1H3,(H,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOJJVSVFFPOKMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=O)N1)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406746 | |
Record name | 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
91606-60-9 | |
Record name | 4-methyl-6-(trifluoromethyl)pyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60406746 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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